molecular formula C17H10FN3O3 B2968420 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 922098-93-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2968420
CAS No.: 922098-93-9
M. Wt: 323.283
InChI Key: CVYXVPDISAQYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a chemical reagent featuring a 1,3,4-oxadiazole core linked to benzofuran and fluorobenzamide groups. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its role as an ester and amide bioisostere, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . This specific molecular architecture, combining electron-rich benzofuran and a fluorinated aromatic system, makes it a valuable synthon for researchers developing new therapeutic agents and probing biological mechanisms . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide spectrum of biological activities in scientific literature, including antibacterial, antitumor, antiviral, anti-inflammatory, and anticonvulsant effects . The incorporation of the 1-benzofuran-2-yl moiety is of particular interest, as this structural motif is found in compounds with significant research value, such as the RARβ agonist C286, which is being investigated for nerve injury repair . The presence of the 3-fluorobenzamide subunit further adds to the compound's potential as a building block for creating targeted molecular probes and inhibitors. Researchers may utilize this reagent in hit-to-lead optimization campaigns, as a scaffold in combinatorial chemistry, or for fundamental studies in chemical biology and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYXVPDISAQYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is often synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzofuran and oxadiazole intermediates are then coupled with a fluorobenzamide derivative using a coupling agent such as EDC∙HCl and HOBt to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a complex organic compound that contains a benzofuran ring, an oxadiazole ring, and a fluorobenzamide moiety. It's a derivative of benzofuran, and has demonstrated biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Properties

  • IUPAC Name: this compound
  • Molecular Formula: C17H10FN3O3
  • Molecular Weight: 323.28 g/mol

Potential Applications

This compound is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

  • Cytotoxicity: In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the oxadiazole ring have shown IC50 values in the low micromolar range against HeLa cells, indicating strong antiproliferative activity.
  • Mechanism of Action: The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression at the sub-G1 phase. Flow cytometry analyses have confirmed these effects in treated cell lines.

Mechanism of Action

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name & ID (Source) Molecular Formula Molecular Weight Substituents Key Biological Activity
Target Compound () C₁₆H₁₀FN₃O₃ 311.27 1-benzofuran-2-yl; 3-fluorobenzamide Not explicitly reported (inferred: antimicrobial/antifungal potential)
LMM5 () C₂₆H₂₄N₄O₅S 504.56 4-methoxyphenylmethyl; sulfamoyl benzamide Antifungal (vs. Paracoccidioides brasiliensis; IC₅₀ ~10 µg/mL)
LMM11 () C₂₄H₂₇N₅O₄S 481.57 furan-2-yl; cyclohexyl(ethyl)sulfamoyl Antifungal (vs. Paracoccidioides brasiliensis; IC₅₀ ~5 µg/mL)
BG14977 () C₁₆H₁₀ClN₃O₃S 359.79 1-benzofuran-2-yl; 5-chlorothiophen-2-yl acetamide Not reported; chlorothiophene may enhance antibacterial spectrum
OZE-I () C₁₆H₁₇N₃O₂ 283.32 5,6,7,8-tetrahydro-2-naphthalenyl; cyclopropanecarboxamide Antibacterial (vs. Staphylococcus aureus; MIC 16 µg/mL)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () C₁₈H₁₅FN₄O₂ 338.34 4-fluorophenyl; dihydroisoquinoline carboxamide Not explicitly reported; fluorophenyl enhances target binding

Functional Group Impact on Bioactivity

  • 1,3,4-Oxadiazole Core : Common to all compounds, this scaffold confers rigidity and resistance to enzymatic degradation, critical for maintaining activity in biological systems .
  • Benzofuran vs.
  • Fluorinated Substituents: The 3-fluorobenzamide in the target compound (vs.

Antifungal and Antimicrobial Efficacy

  • LMM5 and LMM11 demonstrated direct antifungal activity against Paracoccidioides brasiliensis, with LMM11 showing superior potency (IC₅₀ ~5 µg/mL vs. LMM5’s ~10 µg/mL) due to its cyclohexyl(ethyl)sulfamoyl group enhancing membrane interaction .
  • OZE-I exhibited potent anti-Staphylococcus aureus activity (MIC 16 µg/mL), attributed to its cyclopropanecarboxamide group disrupting cell wall synthesis . The target compound’s fluorobenzamide may offer similar or improved activity, though direct data is lacking.

Solubility and Formulation Challenges

  • LMM5 and LMM11 required solubilization in DMSO with Pluronic F-127 surfactant (), suggesting poor aqueous solubility—a common issue with 1,3,4-oxadiazoles. The target compound’s fluorine atom may mitigate this via increased polarity .

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N4O2C_{15}H_{12}N_4O_2 with a molecular weight of 284.28 g/mol. The structure includes a benzofuran moiety and an oxadiazole ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

  • Cytotoxicity : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the oxadiazole ring have shown IC50 values in the low micromolar range against HeLa cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression at the sub-G1 phase. Flow cytometry analyses have confirmed these effects in treated cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, although detailed studies are required to quantify these effects.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerHeLa0.37Induces apoptosis
AnticancerMCF-70.73Cell cycle arrest
AntimicrobialE. coliTBDTBD
AntimicrobialS. aureusTBDTBD

Case Study 1: Cytotoxic Evaluation

In a study published in Medicinal Chemistry Research, researchers synthesized various derivatives of oxadiazole and evaluated their cytotoxicity against multiple cancer cell lines including MCF-7 and HepG2. The results indicated that modifications to the benzofuran structure significantly enhanced anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the benzofuran moiety is crucial for enhancing biological activity. The introduction of fluorine substituents on the aromatic rings has been shown to improve potency against cancer cells .

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents (e.g., THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Purify via column chromatography or recrystallization for >95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Q. Basic Characterization Techniques

  • 1H/13C NMR : Confirms substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm; oxadiazole carbons at ~160–165 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 367.3) .
  • HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Benzamide Substitutions :
    • 3-Fluoro : Enhances lipophilicity and membrane permeability, improving CNS-targeted activity .
    • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase enzyme inhibition potency by stabilizing ligand-target interactions .
  • Oxadiazole Modifications :
    • Benzofuran Moiety : Improves π-π stacking with aromatic residues in enzyme active sites (e.g., LOX, cholinesterases) .

Q. Advanced Enzyme Assay Design

Lipoxygenase (LOX) Inhibition :

  • Protocol : Monitor conjugated diene formation at 234 nm using linoleic acid as substrate .
  • Controls : Include NDGA (nordihydroguaiaretic acid) as a positive control.

Cholinesterase Inhibition :

  • Ellman’s Method : Measure thiocholine release at 412 nm using acetylthiocholine iodide .
  • IC₅₀ Calculation : Use non-linear regression of % inhibition vs. log[compound].

Q. Key Considerations :

  • Pre-incubate enzymes with test compounds for 15–30 min to ensure binding equilibrium .
  • Validate results with molecular docking to identify binding motifs (e.g., oxadiazole interactions with catalytic His residues) .

What molecular docking or computational methods can elucidate target interactions?

Q. Advanced Computational Approaches

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like LOX or CB1 receptors.
    • Key Parameters : Grid box centered on catalytic sites; Lamarckian genetic algorithm for conformational sampling .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Case Study : A fluoro-substituted oxadiazole derivative showed a binding energy of -9.2 kcal/mol with LOX, driven by hydrogen bonding with Gln₃₄₀ and hydrophobic interactions with Phe₃₃₃ .

What in vitro models are appropriate for initial assessment of anticancer activity?

Q. Basic Bioactivity Screening

  • Cell Lines : Use CCRF-CEM (leukemia) or MCF-7 (breast cancer) for cytotoxicity assays .
  • Protocol :
    • Treat cells with 1–100 μM compound for 48–72 h.
    • Assess viability via MTT assay (absorbance at 570 nm).
    • Calculate % growth inhibition (GI) or IC₅₀.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.